molecular formula C11H8FNO2S B2395705 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid CAS No. 1184917-64-3

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid

Cat. No. B2395705
CAS RN: 1184917-64-3
M. Wt: 237.25
InChI Key: GITCHLVBEMEQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H8FNO2S and a molecular weight of 237.25 . It is a member of the class of organic compounds known as p-toluenesulfonamides, which are aromatic heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid consists of a thiophene ring substituted with an amino group at the 3rd position and a 3-fluorophenyl group at the 5th position . The carboxylic acid group is attached to the 2nd position of the thiophene ring .


Physical And Chemical Properties Analysis

The boiling point of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is predicted to be 485.7±45.0 °C, and its density is predicted to be 1.453±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

    Anti-inflammatory Properties: Thiophene-based compounds exhibit anti-inflammatory effects, making them promising candidates for drug development . Researchers explore their potential in treating inflammatory diseases.

Synthetic Strategies

Researchers employ several synthetic methods to obtain thiophene derivatives:

Safety and Hazards

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid . Future studies should focus on identifying these targets and investigating the downstream effects on cellular pathways.

Pharmacokinetics

The compound’s predicted boiling point is 4857±450 °C , and its density is 1.453±0.06 g/cm3 , which may influence its absorption and distribution in the body. The compound’s pKa is predicted to be 3.97±0.10 , which could affect its solubility and therefore its bioavailability.

Result of Action

The molecular and cellular effects of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other molecules can affect the compound’s efficacy and the rate at which it is metabolized and excreted from the body.

properties

IUPAC Name

3-amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-7-3-1-2-6(4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITCHLVBEMEQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(S2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.